2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
Description
2-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is a modified amino acid featuring a butanoic acid backbone substituted with an amino group at position 2 and an indole moiety at position 3. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical and pharmacological studies.
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQFKHGVKKDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride typically involves the construction of the indole ring followed by the introduction of the amino acid side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The resulting indole derivative is then subjected to further reactions to introduce the amino acid side chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
| Reaction Type | Description |
|---|---|
| Oxidation | The indole ring can be oxidized to form various derivatives. |
| Reduction | Functional groups can be modified through reduction reactions. |
| Substitution | Amino and carboxyl groups can participate in substitution reactions to yield derivatives. |
Biological Research
Enzyme Interactions
Research indicates that 2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride may influence enzyme activities relevant to metabolic pathways. For instance, it has been noted for its potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in cell growth and survival signaling pathways .
Therapeutic Potential
The compound is being investigated for its therapeutic applications, particularly in neuroprotection and cancer treatment. Preclinical studies suggest it may help mitigate neurodegeneration associated with diseases like Alzheimer's by inhibiting GSK-3 activity .
Medicinal Chemistry
Potential Drug Development
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure allows it to modulate biological processes, making it a candidate for drug development targeting conditions such as cancer and neurological disorders .
| Disease Target | Potential Mechanism |
|---|---|
| Alzheimer's Disease | Neuroprotective effects via GSK-3 inhibition. |
| Cancer | Modulation of signaling pathways affecting cell proliferation. |
Industrial Applications
Material Development
In industry, 2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride is utilized in the development of new materials and as a precursor in the synthesis of other compounds relevant to industrial applications.
Case Studies
- Neuroprotective Studies : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.
- Cancer Research : Another investigation focused on the structure-activity relationship (SAR) of related compounds found that modifications to the indole ring could enhance biological activity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
(R)- and (S)-3-Amino-4-(1H-indol-3-yl)butanoic Acid Hydrochloride
These stereoisomers differ in the position of the amino group (position 3 vs. 2) and chirality. The (S)-isomer (CAS 192003-01-3, free base) is a β-homotryptophan derivative used in peptide synthesis, while the hydrochloride salt (CAS 477250-51-4) has a molecular weight of 254.71 g/mol . The R-isomer’s biological activity remains less characterized, but stereochemistry significantly impacts receptor binding and metabolic stability.
L-2-Amino-4-guanidinobutyric Acid Hydrochloride (Norarginine)
This compound (CAS 2978-24-7) replaces the indole with a guanidino group, structurally resembling arginine. It inhibits dimethylarginine dimethylaminohydrolase (DDAH), a key enzyme in nitric oxide regulation, with an IC₅₀ of ~10 µM . Unlike the indole-containing target compound, norarginine’s guanidino group facilitates interactions with cationic binding pockets in enzymes like DDAH .
H-L-Photo-methionine HCl
Its methionine-like structure contrasts with the indole-based target but highlights the role of functional groups in directing biochemical applications .
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 2-Amino-4-(1H-indol-3-yl)butanoic acid HCl | Indole | 254.71 | Not reported | Polar solvents |
| Norarginine HCl | Guanidino | 160.17 | Not reported | Water, DMSO |
| 10j (Indole derivative) | 4-Chlorophenyl | ~400 (estimated) | 192–194 | Organic solvents |
| (2S)-2-Amino-4-methoxy-butanoic acid HCl | Methoxy | 169.61 | Not reported | Polar solvents |
- Indole vs. Guanidino: The indole group increases hydrophobicity compared to the polar guanidino group, affecting membrane permeability and protein binding .
- Halogen Substitution : Chlorine or fluorine in analogs like 10j () enhances thermal stability (melting points >190°C) and may improve bioavailability via halogen bonding .
Anticancer Activity
Indole derivatives (e.g., 10j–10m in ) exhibit anticancer activity by targeting Bcl-2/Mcl-1 proteins. The 4-chlorobenzoyl and naphthyl groups in 10k enhance cytotoxicity (IC₅₀ < 5 µM in leukemia cells) compared to simpler indole-amino acid hybrids .
Enzyme Inhibition
- DDAH Inhibition: Norarginine (IC₅₀ ~10 µM) outperforms indole-based compounds in DDAH inhibition, critical for cardiovascular research .
Biological Activity
2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride is a compound that has garnered significant interest in biological research due to its unique structure and potential therapeutic applications. This compound, characterized by the presence of an indole ring and an amino acid side chain, is involved in various biological processes, including enzyme interactions and metabolic pathways.
The biological activity of 2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride primarily stems from its ability to interact with specific molecular targets within the body. The indole moiety allows for interactions with enzymes and receptors, which can modulate cellular signaling pathways and metabolic processes. This compound is being investigated for its potential roles in treating various diseases, including cancer and neurological disorders.
Enzyme Interactions
Research indicates that this compound may influence enzyme activities relevant to several metabolic pathways. For instance, it has been noted for its potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator in various signaling pathways related to cell growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tryptophan | Essential amino acid | Precursor to serotonin; involved in mood regulation |
| Indole-3-acetic acid | Plant hormone | Regulates plant growth and development |
| Indole-3-butyric acid | Auxin | Promotes root formation and growth |
| 2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride | Amino acid derivative | Potential GSK-3 inhibitor; modulates signaling pathways |
This table highlights the unique aspects of 2-Amino-4-(1H-indol-3-yl)butanoic acid; hydrochloride compared to other indole-related compounds.
Therapeutic Applications
Recent studies have explored the therapeutic potential of this compound. For example, it has shown promise in preclinical models as a neuroprotective agent, potentially benefiting conditions such as Alzheimer's disease. Its ability to inhibit GSK-3 activity suggests a mechanism through which it may help in reducing neurodegeneration .
Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of related compounds identified that modifications to the indole ring could enhance biological activity against specific targets. The introduction of various substituents on the butanoic acid side chain was found to significantly impact the potency of the compound against cancer cell lines, emphasizing the importance of structural modifications in drug design .
Antioxidant Properties
Further investigations have indicated that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells. This aspect is particularly relevant in developing treatments for conditions characterized by oxidative stress, such as neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
